molecular formula C17H12N4 B14918130 {[3-(2,2-Dicyanovinyl)-2,4,6-trimethylphenyl]methylene}methane-1,1-dicarbonitr ile

{[3-(2,2-Dicyanovinyl)-2,4,6-trimethylphenyl]methylene}methane-1,1-dicarbonitr ile

Cat. No.: B14918130
M. Wt: 272.30 g/mol
InChI Key: FJFUQZCRIYJKRF-UHFFFAOYSA-N
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Description

2,2’-[(2,4,6-Trimethyl-1,3-phenylene)dimethylylidene]dimalononitrile is an organic compound characterized by its unique structure, which includes a phenylene core substituted with trimethyl groups and dimalononitrile moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’-[(2,4,6-Trimethyl-1,3-phenylene)dimethylylidene]dimalononitrile typically involves the reaction of 2,4,6-trimethylbenzaldehyde with malononitrile under basic conditions. The reaction proceeds through a Knoevenagel condensation, where the aldehyde group of 2,4,6-trimethylbenzaldehyde reacts with the active methylene group of malononitrile, forming the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

2,2’-[(2,4,6-Trimethyl-1,3-phenylene)dimethylylidene]dimalononitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The phenylene ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic substitution can be facilitated by reagents like halogens or nitrating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

2,2’-[(2,4,6-Trimethyl-1,3-phenylene)dimethylylidene]dimalononitrile has several scientific research applications:

Mechanism of Action

The mechanism by which 2,2’-[(2,4,6-Trimethyl-1,3-phenylene)dimethylylidene]dimalononitrile exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound’s structure allows it to participate in various biochemical pathways, influencing cellular processes and potentially leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    2,4,6-Trimethyl-1,3-phenylenediamine: A related compound with similar structural features but different functional groups.

    2,4,6-Trimethylphenol: Another compound with a trimethyl-substituted phenylene core.

Uniqueness

2,2’-[(2,4,6-Trimethyl-1,3-phenylene)dimethylylidene]dimalononitrile is unique due to its combination of trimethyl substitution and dimalononitrile groups, which confer distinct chemical properties and reactivity compared to other similar compounds .

Properties

Molecular Formula

C17H12N4

Molecular Weight

272.30 g/mol

IUPAC Name

2-[[3-(2,2-dicyanoethenyl)-2,4,6-trimethylphenyl]methylidene]propanedinitrile

InChI

InChI=1S/C17H12N4/c1-11-4-12(2)17(6-15(9-20)10-21)13(3)16(11)5-14(7-18)8-19/h4-6H,1-3H3

InChI Key

FJFUQZCRIYJKRF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1C=C(C#N)C#N)C)C=C(C#N)C#N)C

Origin of Product

United States

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